molecular formula C14H23N3O10 B1679297 Pentetic acid CAS No. 67-43-6

Pentetic acid

Cat. No.: B1679297
CAS No.: 67-43-6
M. Wt: 393.35 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-N
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Mechanism of Action

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid that plays a crucial role in the medical field . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are potentially harmful when internally deposited in the body. This compound forms highly stable complexes with these metal ions, effectively sequestering them .

Mode of Action

This compound interacts with its targets by forming coordinate bonds with the metal ions . It has eight coordinate bond-forming sites, allowing it to sequester metal ions and form highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation and elimination of DTPA-metal ion complexes . These complexes are formed when this compound exchanges calcium and zinc cations with transuranic radionuclides . Once formed, these complexes are quickly excreted in the urine .

Pharmacokinetics

This compound and its derivatives present minimal metabolism in the body . The DTPA-metal complexes are quickly excreted in the urine .

Result of Action

The result of this compound’s action is the increased elimination of harmful transuranic radionuclides from the body . By forming stable complexes with these radionuclides and promoting their elimination via glomerular filtration into the urine, this compound reduces the potential harm these radionuclides could cause .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of DTPA complexes with certain radionuclides such as uranium and neptunium can be affected in vivo, potentially leading to the deposition of these radionuclides into tissues . Furthermore, the administration form of this compound (as calcium or zinc salt) is chosen to avoid depleting these essential ions in the organism .

Biochemical Analysis

Biochemical Properties

Pentetic acid has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion . Transition metals, however, usually form less than eight coordination bonds .

Cellular Effects

This compound has been used to treat individuals internally contaminated with actinide elements by enhancing the renal clearance of these radionuclides . It is compounded into a salt with either calcium or zinc forming chemically stable and water-soluble actinide chelates which are easily excreted in the urine .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of highly stable complexes with metal ions . These complexes are more apt to be eliminated in urine . It is normally administered as the calcium or zinc salt, since these ions are readily displaced by more highly charged cations .

Temporal Effects in Laboratory Settings

This compound and its derivatives present a very minimal metabolism in the body . DTPA metal complexes are quickly excreted in the urine . It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent .

Dosage Effects in Animal Models

Some toxicity has been reported related to administration of this compound including depletion of trace metals, kidney and liver vacuolization and small bowel hemorrhage lesions .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the sequestration of metal ions . It forms complexes with these ions, which are then excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with metal ions . It forms complexes with these ions, which are then excreted in the urine .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with metal ions

Properties

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
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InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H23N3O10
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023434
Record name Pentetic acid
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Molecular Weight

393.35 g/mol
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Physical Description

White to off-white solid; [Acros Organics MSDS]
Record name Pentetic acid
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Boiling Point

Decomposes
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Solubility

Highly soluble
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Mechanism of Action

The calcium and zinc trisodium salts of DTPA achieve the therapeutical potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine. DTPA as an acid acts in a very similar way by sequestering ions with its eight coordinate bond forming sites.
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CAS No.

67-43-6
Record name Diethylenetriaminepentaacetic acid
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Melting Point

219-220 ºC
Record name Pentetic acid
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Synthesis routes and methods I

Procedure details

The hydrazide derivative of DTPA (HDTPA) was prepared as follows: 6.3 mmole of anhydrous hydrazine was dissolved in 2 ml dimethylformamide (DMF) and reacted with 2.54 mmole DTPA mixed anhydride in 20 ml CH3CN-DMF (65:35). The heterogeneous mixture was maintained with stirring at 4° C. for 1 hour, and then at room temperature for 1 hour. The reaction mixture was evaporated to dryness under vacuum, and the residue dissolved in ethanol-aqueous ammonia (4:1). The product was then purified by elution through silica gel with ethanol-aqueous ammonia, followed by distilled water. Product-containing fractions were collected, and the pH adjusted to 3.0 using a small aliquot of hydrochloric acid. The solution was filtered and the filtrate lyophilized to yield HDTPA.
Quantity
6.3 mmol
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reactant
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2 mL
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2.54 mmol
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anhydride
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CH3CN DMF
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20 mL
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Synthesis routes and methods II

Procedure details

diethylenetriaminepentaacetate, sodium salt.
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Synthesis routes and methods III

Procedure details

To a 2-liter round bottom flask containing morpholine (400 mL, 4.60 mol) was added DTPA dianhydride (71.5 g, 200 mmol) followed by 150 mL of water. The reaction was stirred for 24 hours and concentrated. The crude material was evaporated three times from 400 mL water and then stirred with 1 L of dry ethanol at 50° C. for 18 hours. The suspension was filtered and the solids were purified by ion-exchange chromatography on AGl-X8 (hydroxide form) resin eluting with water followed by 0.2 N acetic acid to afford 53.0 g of DTPA-BMO.
Quantity
400 mL
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reactant
Reaction Step One
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71.5 g
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reactant
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Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Various esters of DTPA were prepared from diethylenetriamine, 6. The primary amines could be selectively protected as the di-trifluoroacetamide by reaction with ethyl trifluoroacetate to produce 9 in good yield. Reaction of 9 with 3 equivalents of ethylbromoacetate and NaH produced the triester 10. Reaction of 9 with 1 equivalent of ethylbromoacetate produced the monoester 11.
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primary amines
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di-trifluoroacetamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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